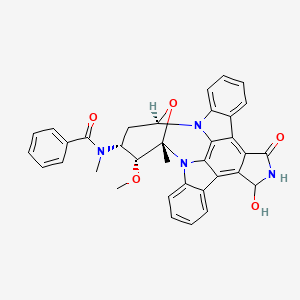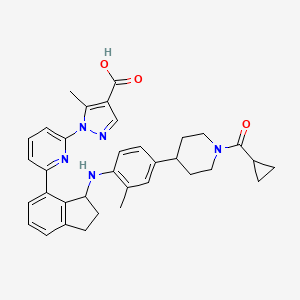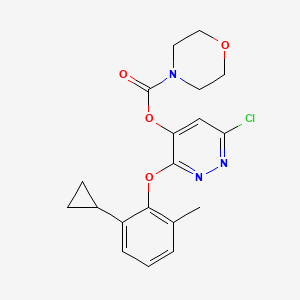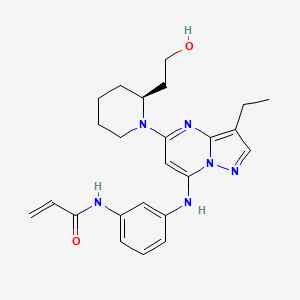
Cdk12-IN-E9
Vue d'ensemble
Description
Cdk12-IN-E9 is a useful research compound. Its molecular formula is C24H30N6O2 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cdk12-IN-E9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cdk12-IN-E9 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Role in Overcoming Drug Resistance in Cancers : A study by Gao et al. (2017) demonstrated that the inhibitor E9 can overcome resistance mechanisms in cancer treatments. This inhibitor targets CDK12 and is effective against neuroblastoma and lung cancer by evading ABC transporter-mediated drug efflux, a common resistance mechanism (Gao et al., 2017).
Impact on Breast Cancer Cell Invasion and mRNA Splicing : Tien et al. (2017) found that CDK12 regulates alternative last exon mRNA splicing and is critical for breast cancer cell invasion. Their research highlights CDK12's specific role in modulating gene expression relevant to cancer progression (Tien et al., 2017).
Potential as a Therapeutic Target : Lui et al. (2018) discussed CDK12's role in transcriptional and post-transcriptional processes, suggesting its potential as a therapeutic target in various cancers. The study highlights CDK12's influence on gene expression related to DNA damage response and genomic stability (Lui et al., 2018).
CDK12 and Breast Cancer Stemness : Peng et al. (2019) showed that overexpression of CDK12 promotes breast cancer progression and maintains cancer stemness by activating specific signaling pathways. This suggests CDK12's role in the initiation and progression of breast cancer (Peng et al., 2019).
CDK12 in Tumorigenesis : Studies by Paculova et al. (2017) and Liu et al. (2020) highlighted the emerging roles of CDK12 in tumorigenesis. CDK12 mutations and amplifications are associated with various malignancies, and targeting CDK12 is a promising strategy for cancer therapy (Paculova et al., 2017), (Liu et al., 2020).
CDK12 and Genomic Stability in Ovarian Cancer : Popova et al. (2016) discussed CDK12's role in ovarian cancer, showing its association with a distinct genomic instability pattern, characterized by tandem duplications, which is important in understanding its function in genome maintenance and oncogenesis (Popova et al., 2016).
CDK12 Inhibitors as Therapeutics : Jiang et al. (2021) reported on the development and characterization of CDK12-specific degraders, demonstrating their potent antiproliferative effects and potential as therapeutic agents in cancer treatment (Jiang et al., 2021).
CDK12 in Advanced Prostate Cancer : Nguyen et al. (2020) and Reimers et al. (2020) highlighted the significance of CDK12 alterations in prostate cancer, showing its association with more aggressive clinical features and poor survival outcomes, thus emphasizing its potential as a target for therapy (Nguyen et al., 2020), (Reimers et al., 2020).
Propriétés
IUPAC Name |
N-[3-[[3-ethyl-5-[(2S)-2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-3-17-16-25-30-22(26-18-8-7-9-19(14-18)27-23(32)4-2)15-21(28-24(17)30)29-12-6-5-10-20(29)11-13-31/h4,7-9,14-16,20,26,31H,2-3,5-6,10-13H2,1H3,(H,27,32)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCHESFKYUNJPV-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2N=C(C=C(N2N=C1)NC3=CC(=CC=C3)NC(=O)C=C)N4CCCCC4CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2N=C(C=C(N2N=C1)NC3=CC(=CC=C3)NC(=O)C=C)N4CCCC[C@H]4CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cdk12-IN-E9 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{2-[({1-[2-(Dimethylamino)-2-Oxoethyl]cyclopentyl}acetyl)amino]ethyl}phenyl)-2-Fluoro-Nalpha-[(1-Methyl-1h-Pyrazol-5-Yl)carbonyl]-L-Phenylalaninamide](/img/structure/B8103254.png)
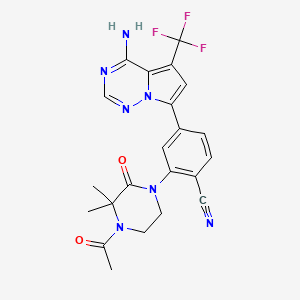
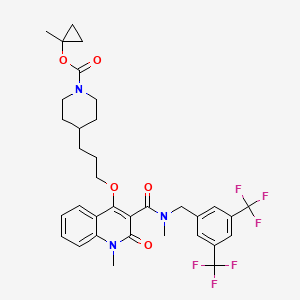
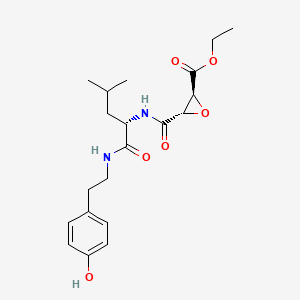
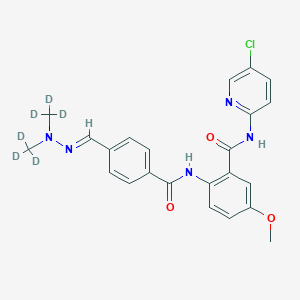
![(3S)-5-methyl-3-[[1-pentan-3-yl-2-(thiophen-2-ylmethyl)benzimidazole-5-carbonyl]amino]hexanoic acid](/img/structure/B8103286.png)
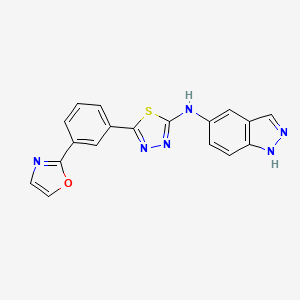
![5-[2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)-9-pentan-3-ylpurin-6-yl]pyrazin-2-amine](/img/structure/B8103293.png)

![(1S,2R,19R,22R,34S,37R,40R)-47-[(2R,3S,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(8-methylnonanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B8103302.png)
![2-[[(3S,6S,9S,11R,18S,20R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium;acetate](/img/structure/B8103317.png)
